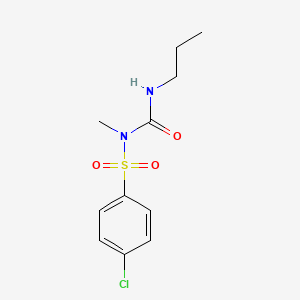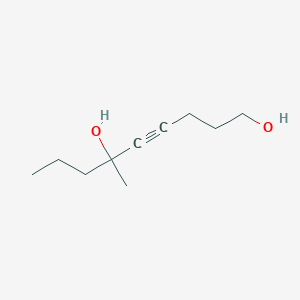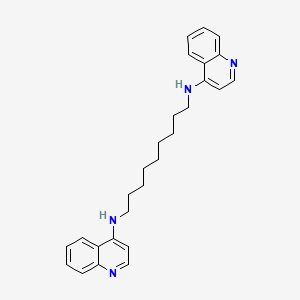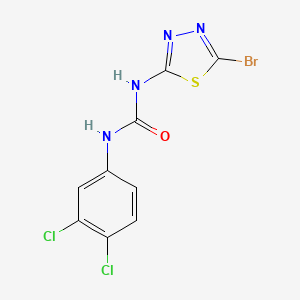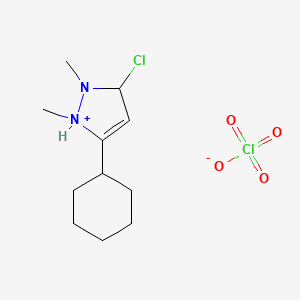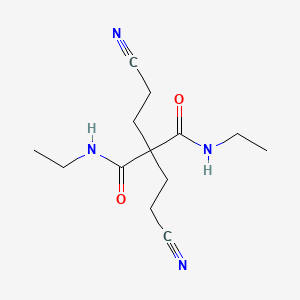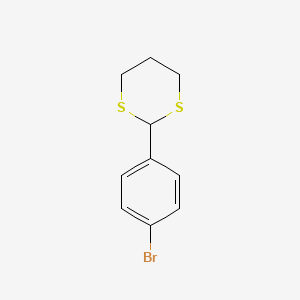
1,3-Dithiane, 2-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-(4-bromophenyl)- is an organosulfur compound that features a dithiane ring substituted with a 4-bromophenyl group. Dithianes are heterocyclic compounds composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms. This specific compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction conditions. The use of robust catalysts and optimized reaction parameters is crucial for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the parent carbonyl compound using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent carbonyl compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3-Dithiane, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and in umpolung reactions to reverse the polarity of carbonyl groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-(4-bromophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The bromine atom in the 4-bromophenyl group can participate in substitution reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
1,2-Dithiane: Another isomer of dithiane with different reactivity and applications.
1,4-Dithiane: Known for its use as a bis-thioether and its distinct chemical properties.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring structure and reactivity.
Uniqueness: 1,3-Dithiane, 2-(4-bromophenyl)- is unique due to the presence of the 4-bromophenyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis. Its ability to stabilize carbanions and participate in various chemical reactions makes it a versatile compound in research and industry .
Propriétés
Numéro CAS |
58928-91-9 |
|---|---|
Formule moléculaire |
C10H11BrS2 |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
Clé InChI |
JTTPIFRYHSJHOY-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


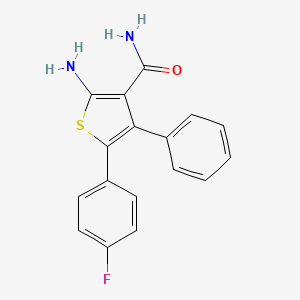

![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
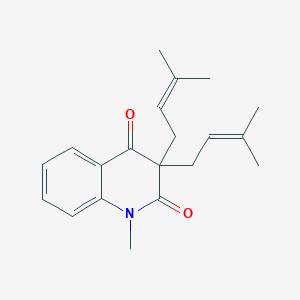
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

